A Technical Guide to the Chemical Properties and Synthetic Utility of 3-Methylbenzo[f]quinoline
A Technical Guide to the Chemical Properties and Synthetic Utility of 3-Methylbenzo[f]quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract: The benzo[f]quinoline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and potential for diverse functionalization make it a cornerstone for developing novel therapeutic agents and advanced materials. This guide provides an in-depth technical overview of 3-methylbenzo[f]quinoline (CAS 85-06-3), focusing on its core chemical properties, synthesis, reactivity, and applications. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and ground all claims in authoritative references, offering field-proven insights for professionals in drug discovery and chemical research.
A Note on Nomenclature: It is critical to clarify that the Chemical Abstracts Service (CAS) number 85-06-3 corresponds to 3-methylbenzo[f]quinoline , not the 1-methyl isomer. This guide will proceed with a detailed analysis of the correct 3-methyl structure.
Core Physicochemical and Safety Profile
Understanding the fundamental properties of a chemical scaffold is the first step in its application. 3-Methylbenzo[f]quinoline is typically a crystalline solid at room temperature. Its key properties and safety information are summarized below.
Table 1: Physicochemical Properties of 3-Methylbenzo[f]quinoline
| Property | Value | Source(s) |
| CAS Number | 85-06-3 | [1] |
| Molecular Formula | C₁₄H₁₁N | [1][2] |
| Molecular Weight | 193.25 g/mol | [2][3] |
| Physical Form | White to brown powder or crystals | [3][4] |
| Melting Point | 79-85 °C | [4] |
| Boiling Point | 240.5 °C at 11 Torr | |
| Purity | Commercially available at >95-98% | [3][4] |
| Storage Conditions | Room temperature, sealed in a dry environment under inert gas. Air sensitive. | [3][4] |
| IUPAC Name | 3-methylbenzo[f]quinoline | [1] |
Table 2: GHS Safety and Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Codes | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |
Synthesis and Mechanistic Considerations
The synthesis of the benzo[f]quinoline core is well-established, with the Doebner-von Miller reaction being a prominent and versatile method.[5][6] This reaction facilitates the construction of the quinoline ring system through an acid-catalyzed cyclization.
The Doebner-von Miller Synthesis
This method involves the reaction of an arylamine (2-naphthylamine in this case) with an α,β-unsaturated carbonyl compound. For the synthesis of 3-methylbenzo[f]quinoline, crotonaldehyde is the ideal carbonyl partner. The reaction is typically catalyzed by a strong acid, such as hydrochloric or sulfuric acid, often in the presence of a mild oxidizing agent.
Causality: The acid catalyst serves two primary functions: it protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the arylamine, and it facilitates the subsequent cyclization and dehydration steps to form the aromatic quinoline ring. The oxidizing agent is necessary to convert the resulting dihydroquinoline intermediate into the fully aromatic final product.
Caption: Doebner-von Miller synthesis of 3-methylbenzo[f]quinoline.
Experimental Protocol: Doebner-von Miller Synthesis
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-naphthylamine (1.0 eq) and a suitable solvent such as ethanol.
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Acidification: Slowly add concentrated hydrochloric acid (approx. 2.0 eq) while stirring and cooling the flask in an ice bath.
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Addition of Reactant: To this stirred slurry, add crotonaldehyde (1.1 eq) dropwise, ensuring the temperature does not rise significantly.
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Oxidation: Introduce a mild oxidizing agent (e.g., arsenic acid or nitrobenzene, which can also act as a solvent).
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Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After cooling, pour the reaction mixture onto crushed ice and carefully neutralize with a base (e.g., 20% NaOH solution) to a pH of 8-9.
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Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While a full dataset for CAS 85-06-3 is not publicly aggregated, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[1][7][8]
Table 3: Predicted Spectroscopic Data for 3-Methylbenzo[f]quinoline
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Region (approx. 7.5-9.0 ppm): A series of complex multiplets, doublets, and singlets corresponding to the 8 protons of the fused ring system. Protons adjacent to the nitrogen atom are typically shifted further downfield.[7][9] Aliphatic Region (approx. 2.5-2.8 ppm): A sharp singlet integrating to 3 protons, characteristic of the methyl group at the C3 position. |
| ¹³C NMR | Aromatic Region (approx. 120-150 ppm): Signals corresponding to the 13 carbons of the benzo[f]quinoline core. Quaternary carbons will appear as singlets. Aliphatic Region (approx. 20-25 ppm): A single signal for the methyl carbon. |
| IR Spectroscopy | ~3050 cm⁻¹: Aromatic C-H stretching. ~2950 cm⁻¹: Aliphatic C-H stretching (from the methyl group). ~1600-1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A strong peak at m/z = 193.25, corresponding to the molecular weight of the compound.[1] |
Chemical Reactivity and Derivatization Potential
The true value of 3-methylbenzo[f]quinoline for drug discovery lies in its reactivity, which allows it to serve as a versatile starting material for more complex, biologically active molecules. The most significant synthetic pathway involves activation of the heterocyclic nitrogen.
Two-Step Derivatization: Quaternization and Cycloaddition
A powerful and widely used strategy for elaborating the benzo[f]quinoline scaffold involves a two-step sequence: N-alkylation (quaternization) followed by a Huisgen [3+2] dipolar cycloaddition.[10][11]
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Quaternization: The nitrogen atom of the quinoline ring possesses a lone pair of electrons and is nucleophilic. It readily reacts with electrophilic alkylating agents, such as α-halocarbonyl compounds (e.g., phenacyl bromide), to form stable benzo[f]quinolinium salts. This step is crucial as it activates the molecule for the subsequent transformation.
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[3+2] Dipolar Cycloaddition: In the presence of a base (e.g., triethylamine), the benzo[f]quinolinium salt can be deprotonated at the α-carbon of the newly added substituent, generating a nitrogen ylide in situ. This ylide is a 1,3-dipole that can undergo a highly efficient cycloaddition reaction with a variety of dipolarophiles (e.g., dimethyl acetylenedicarboxylate, DMAD) to construct a new five-membered ring, yielding complex fused systems like pyrrolo[1,2-a]quinolines.
This two-step process provides a modular and efficient route to generate a large library of diverse compounds for biological screening.
Caption: Key two-step derivatization workflow for the benzo[f]quinoline core.
Experimental Protocol: Two-Step Synthesis of a Pyrrolo-Derivative
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Step 1: Quaternization
-
Dissolve 3-methylbenzo[f]quinoline (1.0 eq) in a suitable solvent like acetone.
-
Add the desired α-halocarbonyl compound (e.g., 2-bromoacetophenone, 1.1 eq).
-
Stir the mixture at room temperature or with gentle heating for 2-12 hours until a precipitate forms.
-
Collect the resulting benzo[f]quinolinium salt by filtration, wash with cold acetone or ether, and dry under vacuum.
-
-
Step 2: [3+2] Dipolar Cycloaddition
-
Suspend the dried benzo[f]quinolinium salt (1.0 eq) in a solvent such as chloroform or 1,2-dichloroethane.
-
Add the dipolarophile (e.g., DMAD, 1.2 eq).
-
Add a base (e.g., triethylamine, 2-3 eq) dropwise to the stirred suspension. The base generates the reactive ylide in situ.
-
Stir the reaction at room temperature or under reflux, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the crude residue by column chromatography to isolate the final cycloadduct.
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Applications in Medicinal Chemistry and Drug Development
The benzo[f]quinoline scaffold is a recurring motif in compounds with significant biological activity.[6][12] Its planar aromatic system is well-suited for intercalation into DNA, and its heterocyclic nature allows for key hydrogen bonding and electrostatic interactions with enzyme active sites.
-
Anticancer Activity: Numerous derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines, including colon (HCT116) and breast (MCF7) cancers.[12] A primary mechanism of action for many of these compounds is the inhibition of Topoisomerase II, an essential enzyme for DNA replication. By stabilizing the DNA-enzyme complex, these compounds lead to double-strand breaks and trigger apoptosis (programmed cell death).
Caption: Proposed anticancer mechanism via Topoisomerase II inhibition.
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Antimicrobial Properties: Specifically, the quaternized benzo[f]quinolinium salts have shown promising activity against Gram-positive bacteria and fungi. Their cationic nature is believed to facilitate interaction with and disruption of negatively charged microbial cell membranes.
Conclusion
3-Methylbenzo[f]quinoline (CAS 85-06-3) is more than a simple heterocyclic compound; it is a highly versatile and synthetically valuable building block. Its well-defined physicochemical properties, accessible synthesis via reactions like the Doebner-von Miller, and, most importantly, its capacity for facile derivatization through pathways like N-quaternization and [3+2] cycloaddition make it a molecule of high interest. For researchers in drug development, this scaffold provides a robust starting point for creating libraries of novel compounds with significant potential as anticancer and antimicrobial agents. The continued exploration of its chemical reactivity will undoubtedly lead to the discovery of new molecules with profound biological and material applications.
References
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Antoci, V., et al. (2021). Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. Molecules. Retrieved from [Link]
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Wiley. (n.d.). Benzo(f)quinoline. SpectraBase. Retrieved from [Link]
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Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]
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Sharada, L. N., et al. (2013). Diversified Synthesis of Novel Quinoline and Dibenzo Thiazepine Derivatives Using Known Active Intermediates. Asian Journal of Chemistry. Retrieved from [Link]
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![Chemical Structure of 1-Methylbenzo[f]quinoline](https://i.imgur.com/2gY4j7C.png)
